molecular formula C19H20ClFN4O5 B10988085 Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Cat. No.: B10988085
M. Wt: 438.8 g/mol
InChI Key: ACGIWFHPSBPDMT-MBIQTGHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a substituted imidazopyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate typically involves multiple steps:

    Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopyridine ring system.

    Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl group is achieved through nucleophilic substitution reactions.

    Coupling Reactions: The coupling of the imidazopyridine core with the butanedioate moiety is facilitated by carbodiimide-mediated coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and cellular pathways. Its structural features make it suitable for investigating biological processes at the molecular level.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests possible applications in drug development, particularly for conditions involving the central nervous system or inflammatory pathways.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S)-2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
  • Dimethyl (2S)-2-({[4-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring in Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H20ClFN4O5

Molecular Weight

438.8 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C19H20ClFN4O5/c1-29-15(26)8-14(18(27)30-2)24-19(28)25-6-5-13-16(23-9-22-13)17(25)10-3-4-12(21)11(20)7-10/h3-4,7,9,14,17H,5-6,8H2,1-2H3,(H,22,23)(H,24,28)/t14-,17?/m0/s1

InChI Key

ACGIWFHPSBPDMT-MBIQTGHCSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.